molecular formula C28H23NO6 B12202965 (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,5-dimethoxybenzoate

(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,5-dimethoxybenzoate

Cat. No.: B12202965
M. Wt: 469.5 g/mol
InChI Key: WTAKICHWMRDQIJ-LGJNPRDNSA-N
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Description

The compound (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,5-dimethoxybenzoate is a complex organic molecule that combines several functional groups, including an indole, a benzofuran, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,5-dimethoxybenzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the benzofuran ring, and finally the esterification with 3,5-dimethoxybenzoic acid. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency. Purification steps such as recrystallization, chromatography, and distillation are essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzofuran moieties.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound can serve as a probe to study enzyme interactions and receptor binding. Its structural features make it a candidate for investigating biological pathways and mechanisms.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological targets makes it a promising lead compound for the development of therapeutic agents.

Industry

In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties enable the creation of materials with specific characteristics and functionalities.

Mechanism of Action

The mechanism of action of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,5-dimethoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing biological pathways. The specific interactions depend on the structural features of the compound and the nature of the target molecules.

Properties

Molecular Formula

C28H23NO6

Molecular Weight

469.5 g/mol

IUPAC Name

[(2E)-2-[(1-ethylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 3,5-dimethoxybenzoate

InChI

InChI=1S/C28H23NO6/c1-4-29-16-18(22-7-5-6-8-24(22)29)13-26-27(30)23-10-9-19(15-25(23)35-26)34-28(31)17-11-20(32-2)14-21(12-17)33-3/h5-16H,4H2,1-3H3/b26-13+

InChI Key

WTAKICHWMRDQIJ-LGJNPRDNSA-N

Isomeric SMILES

CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC(=CC(=C5)OC)OC

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC(=CC(=C5)OC)OC

Origin of Product

United States

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